molecular formula C9H11NO3S B6200459 ethyl 2-(4-ethyl-1,3-thiazol-2-yl)-2-oxoacetate CAS No. 2104547-75-1

ethyl 2-(4-ethyl-1,3-thiazol-2-yl)-2-oxoacetate

Cat. No.: B6200459
CAS No.: 2104547-75-1
M. Wt: 213.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4-ethyl-1,3-thiazol-2-yl)-2-oxoacetate (EETO) is a synthetic compound that has been used in a variety of scientific and medical research applications. It has been studied for its biochemical and physiological effects on a variety of organisms, including humans.

Mechanism of Action

The mechanism of action of ethyl 2-(4-ethyl-1,3-thiazol-2-yl)-2-oxoacetate is not yet fully understood. However, it is believed that this compound acts as an inhibitor of certain enzymes, which can lead to a variety of biochemical and physiological effects. It is also believed that this compound may interact with certain cellular receptors, leading to changes in gene expression and other cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a variety of organisms, including humans. In humans, this compound has been shown to reduce inflammation, modulate immune responses, and inhibit the growth of certain cancer cells. In animals, this compound has been shown to reduce inflammation, modulate immune responses, and inhibit the growth of certain tumors.

Advantages and Limitations for Lab Experiments

The use of ethyl 2-(4-ethyl-1,3-thiazol-2-yl)-2-oxoacetate in lab experiments has several advantages. This compound is relatively easy to synthesize, and it is relatively stable at room temperature. Additionally, this compound can be used to study the effects of various drugs and environmental toxins on a variety of organisms. However, there are some limitations to the use of this compound in lab experiments. For example, the effects of this compound on humans are not yet fully understood, and the long-term effects of this compound on humans are not yet known. Additionally, this compound can be toxic if ingested in large amounts.

Future Directions

There are a variety of potential future directions for research on ethyl 2-(4-ethyl-1,3-thiazol-2-yl)-2-oxoacetate. For example, further research could be conducted to better understand the biochemical and physiological effects of this compound in humans. Additionally, further research could be conducted to better understand the long-term effects of this compound on humans. Additionally, further research could be conducted to better understand the mechanism of action of this compound and to develop more effective methods of synthesizing this compound. Finally, further research could be conducted to better understand the potential therapeutic applications of this compound.

Synthesis Methods

Ethyl 2-(4-ethyl-1,3-thiazol-2-yl)-2-oxoacetate can be synthesized through a variety of methods, including chemical synthesis, biotransformation, and enzymatic synthesis. Chemical synthesis involves the use of organic reagents and catalysts to form this compound from a starting material. Biotransformation involves the use of enzymes to convert a starting material into this compound. Enzymatic synthesis involves the use of enzymes to catalyze the formation of this compound from a starting material.

Scientific Research Applications

Ethyl 2-(4-ethyl-1,3-thiazol-2-yl)-2-oxoacetate has been used in a variety of scientific and medical research applications. It has been studied for its effects on a variety of organisms, including humans. It has been used to study the biochemical and physiological effects of various drugs, as well as the effects of environmental toxins. It has also been used to study the effects of various diseases, such as cancer and Alzheimer’s disease.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 2-(4-ethyl-1,3-thiazol-2-yl)-2-oxoacetate involves the condensation of ethyl acetoacetate with 4-ethyl-2-aminothiazole followed by cyclization and esterification.", "Starting Materials": [ "Ethyl acetoacetate", "4-ethyl-2-aminothiazole", "Acetic anhydride", "Sodium acetate", "Sulfuric acid", "Ethanol" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with 4-ethyl-2-aminothiazole in the presence of acetic anhydride and sodium acetate to form ethyl 2-(4-ethyl-1,3-thiazol-2-yl)-3-oxobutanoate.", "Step 2: The product from step 1 is then cyclized by adding sulfuric acid and heating to form ethyl 2-(4-ethyl-1,3-thiazol-2-yl)-2-oxobutanoate.", "Step 3: The final step involves esterification of the product from step 2 with ethanol in the presence of sulfuric acid to form ethyl 2-(4-ethyl-1,3-thiazol-2-yl)-2-oxoacetate." ] }

2104547-75-1

Molecular Formula

C9H11NO3S

Molecular Weight

213.3

Purity

95

Origin of Product

United States

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